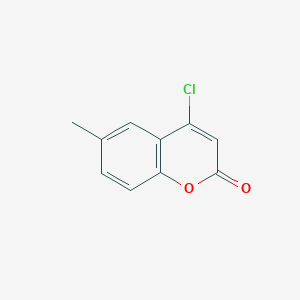

4-chloro-6-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-6-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . It has a molecular formula of C10H7ClO2 . This compound is used in early discovery research .

Synthesis Analysis

The synthesis of 4-chloro-6-methyl-2H-chromen-2-one involves several steps. One method involves the phase transfer catalysis reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides . Another method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of 4-chloro-6-methyl-2H-chromen-2-one can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the number and types of atoms in the molecule, as well as their arrangement .Chemical Reactions Analysis

The chemical reactions involving 4-chloro-6-methyl-2H-chromen-2-one are diverse. For instance, it can undergo a reaction with aromatic aldehydes to give 3‑arylidine and dicoumarol derivatives . It can also react with arylidine and ethyl acetoacetate through a Michael cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-6-methyl-2H-chromen-2-one can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications

Inhibitor for Enzymes

“4-chloro-6-methyl-2H-chromen-2-one” derivatives have been used as inhibitors for various enzymes such as protein tyrosine phosphatase 1B, acetylcholinesterase, and monoamine oxidase. These enzymes are involved in critical biological processes, and their inhibition can be useful for therapeutic purposes, such as in the treatment of Alzheimer’s disease or cancer .

Fluorescent Material Production

These compounds have also garnered attention in the dye and pigment industries for their utility in producing fluorescent materials. Their unique structure allows them to absorb and emit light, which can be valuable in creating dyes for scientific research or industrial applications .

Antimicrobial Activity

Chromen-2-one derivatives have shown potential in antimicrobial activity against various bacterial and fungal strains. This makes them candidates for developing new antimicrobial agents that could be used to treat infections or in sanitization products .

Scientific Research Reagents

The compound has been used as a reagent for fluorescence analysis due to its optical properties. This application is particularly useful in biochemical assays where the detection of specific molecules is necessary .

Synthesis of Other Compounds

“4-chloro-6-methyl-2H-chromen-2-one” can serve as a precursor or intermediate in the synthesis of more complex organic compounds. This is valuable in medicinal chemistry where new drug candidates are being developed .

Electrochemical Applications

The electrochemical properties of chromen-2-one derivatives can be exploited in various applications such as sensors or organic electronics. Their ability to participate in redox reactions makes them suitable for these purposes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUCZSVDWDNQHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-methyl-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2,5-dimethylbenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2939081.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile](/img/structure/B2939092.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939093.png)

![5-chloro-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2939094.png)

![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)

![2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2939096.png)

![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)

![N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide](/img/structure/B2939100.png)

![N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939101.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2939102.png)